

ETP-46321 PI3K signaling pathway inhibition methods

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Compound Focus: **ETP-46321**

Cat. No.: S548373

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Biochemical and Cellular Profiling of ETP-46321

The table below summarizes key quantitative data characterizing the activity and cellular effects of **ETP-46321**.

Parameter	Value / Result	Experimental Context
Biochemical Ki (p110 α)	2.3 nM [1]	<i>In vitro</i> kinase assay
Biochemical Ki (p110 δ)	14.2 nM [1]	<i>In vitro</i> kinase assay
Biochemical Ki (p110 β)	170 nM [1]	<i>In vitro</i> kinase assay
Biochemical Ki (p110 γ)	179 nM [1]	<i>In vitro</i> kinase assay
Activity vs. PI3K α -E545K	Ki = 1.77 nM [1]	<i>In vitro</i> assay against mutant
Activity vs. PI3K α -E542K	Ki = 1.89 nM [1]	<i>In vitro</i> assay against mutant
Activity vs. PI3K α -H1047R	Ki = 2.33 nM [1]	<i>In vitro</i> assay against mutant

Parameter	Value / Result	Experimental Context
Cellular IC50 (p-AKT)	8.3 nM [1]	Inhibition of AKT Ser473 phosphorylation in U2OS cells
In Vivo Clearance (Mouse)	0.6 L/h/kg [1]	Pharmacokinetic study in BALB/C mice
Oral Bioavailability (Mouse)	90% [1]	Pharmacokinetic study in BALB/C mice

Experimental Protocols

Protocol 1: Inhibition of Cellular AKT Phosphorylation

This protocol assesses the cellular potency of **ETP-46321** by measuring its inhibition of AKT phosphorylation at Ser473 [1].

- **Cell Line:** Human U2OS osteosarcoma cells [1].
- **Compound Treatment:** Cells are treated with **ETP-46321** at various concentrations (e.g., a serial dilution to generate a dose-response curve).
- **Cell Lysis and Analysis:** After treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined (e.g., via Bradford assay) [2].
- **Detection (Western Blot):** 30 µg of total protein is resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated AKT (Ser473) and total AKT (for normalization) [2] [1].
- **Data Analysis:** Band intensity is quantified. The IC50 value (concentration that inhibits 50% of phosphorylation) is calculated from the dose-response curve, reported as 8.3 nM for **ETP-46321** [1].

Protocol 2: In Vivo Efficacy in a Mouse Tumor Model

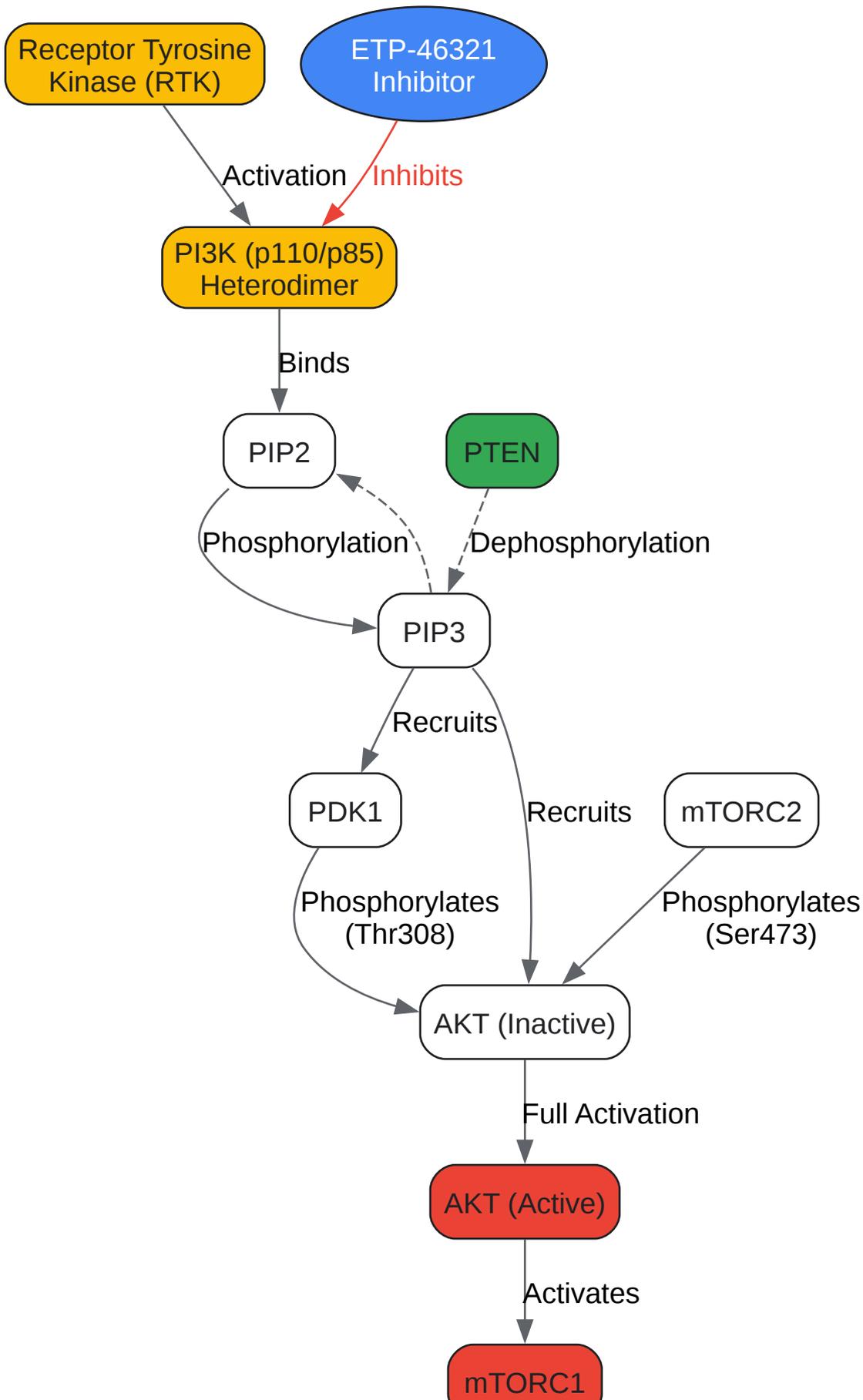
This protocol evaluates the anti-tumor efficacy of **ETP-46321** in a genetically engineered mouse model (GEMM) [3] [1].

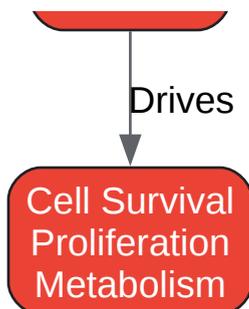
- **Animal Model:** Mice bearing a lung tumor driven by a K-Ras^{G12V} oncogenic mutation [3] [1].

- **Dosing Regimen:** **ETP-46321** is administered daily via oral gavage at a dose of 50 mg/kg for three weeks [1].
- **Efficacy Endpoints:**
 - **Tumor Volume:** Measured and compared to the starting volume and to a control (vehicle-treated) group [1].
 - **Biomarker Analysis (optional):** Downregulation of phosphorylated AKT (Ser473) in tumor tissue can be confirmed via immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded tumor sections [2].
 - **Metabolic Activity:** Positron Emission Tomography (PET) can be used to assess reduction in tumor metabolic activity [1].
- **Outcome:** **ETP-46321** treatment results in significant tumor growth inhibition [3] [1].

PI3K Signaling Pathway and Inhibitor Action

The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the mechanism by which **ETP-46321** exerts its inhibitory effect.





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*Diagram 1: **ETP-46321** inhibits the PI3K/AKT/mTOR pathway. **ETP-46321** blocks the p110 α and p110 δ catalytic subunits of PI3K, preventing the conversion of PIP2 to PIP3. This inhibits the downstream activation of AKT and mTORC1, key drivers of cancer cell survival and growth [2] [4] [5]. The tumor suppressor PTEN negatively regulates this pathway.*

Application Notes for Researchers

- **Isoform and Mutant Targeting:** **ETP-46321**'s high potency against PI3K α and its common oncogenic mutants (E545K, E542K, H1047R) makes it an excellent tool compound for studying cancers with PIK3CA mutations or PI3K α dependency [1].
- **Combination Therapy Rationale:** Research indicates that PI3K pathway activation can be a resistance mechanism to other therapies. Combining **ETP-46321** with agents like Tumor Treating Fields (TTFields) or immune checkpoint inhibitors may synergistically enhance anti-tumor efficacy by overcoming this resistance [2] [6].
- **In Vivo Considerations:** The favorable pharmacokinetic profile of **ETP-46321**, characterized by low clearance and high oral bioavailability in mice, supports its use in prolonged *in vivo* efficacy studies [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or wish to explore specific combination strategies, please feel free to ask.

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